molecular formula C15H12N2O2S B6298338 Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98% CAS No. 51643-58-4

Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%

Cat. No. B6298338
CAS RN: 51643-58-4
M. Wt: 284.3 g/mol
InChI Key: HWHHYERDKLPLKK-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, or ETPC, is a compound of interest to the scientific community due to its potential applications in research and development. This compound is a derivative of the thiazole class of compounds, which includes a wide range of compounds with diverse properties and potential uses. ETPC has been studied extensively in the laboratory and has been found to be of particular interest in various areas such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

ETPC has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as heterocyclic compounds, which can be used in medicinal chemistry. It has also been used in the synthesis of polymers, which can be used in materials science. Additionally, ETPC has been used in the synthesis of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and antineoplastic agents.

Mechanism of Action

The mechanism of action of ETPC is still being studied. However, it is believed that the compound acts as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators. Additionally, ETPC has been found to inhibit other enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2, and to inhibit the production of nitric oxide, which can be involved in the development of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETPC have been studied in a variety of organisms, including humans. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects in vitro and in vivo. Additionally, it has been found to have protective effects against oxidative stress and to inhibit the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

ETPC has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful starting material for organic synthesis. Additionally, it has been found to be non-toxic in a variety of organisms, making it a safe compound to use in lab experiments. However, it has been found to be relatively unstable, making it difficult to store for long periods of time. Additionally, it has been found to be relatively insoluble in aqueous solutions, making it difficult to use in some experiments.

Future Directions

The potential future directions of ETPC are numerous. It could be used as a starting material in the synthesis of other compounds, such as heterocyclic compounds, which could be used in medicinal chemistry. Additionally, it could be used in the synthesis of polymers, which could be used in materials science. Additionally, it could be used in the synthesis of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and antineoplastic agents. Finally, it could be studied further to determine its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

ETPC can be synthesized using a variety of methods, including the Wittig reaction and the Stille reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone, producing an alkenyl halide. The Stille reaction is a palladium-catalyzed coupling reaction of an organostannane with an aryl halide or triflate. Both of these methods have been used to synthesize ETPC.

properties

IUPAC Name

ethyl 2-pyridin-4-yl-1,3-benzothiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-2-19-15(18)11-3-4-13-12(9-11)17-14(20-13)10-5-7-16-8-6-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHHYERDKLPLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%

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